![molecular formula C19H25N3O3 B1226954 1-Butyl-5-[1-(2-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1226954.png)
1-Butyl-5-[1-(2-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-5-[1-(2-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione is a member of barbiturates.
Wissenschaftliche Forschungsanwendungen
Structural and Molecular Analysis
- Hydrogen Bonding Motifs: A study on a related compound, 5-butyl-5-ethylbarbituric acid, revealed distinct hydrogen-bonding motifs, including tape and ladder structures, providing insight into molecular interactions and crystal formation (Gelbrich, Zencirci, & Griesser, 2007).
Chemical Reactivity and Synthesis
- Reactivity with Diaminobenzene: The compound's reaction with 1,2-diaminobenzene can yield various compounds depending on the conditions, demonstrating its versatile reactivity in synthetic chemistry (Bailey et al., 1983).
Supramolecular Structures
- Hydrogen-Bonded Chains: Studies on related 1,3-dimethylpyrimidine-2,4,6-triones have shown that these compounds can form hydrogen-bonded chains and frameworks, which is critical for understanding their potential applications in material science and pharmaceuticals (da Silva et al., 2005).
Catalysis and Polymerization
- Olefin Polymerization Catalysts: Nickel(II) and Palladium(II) diimine complexes with 1,4-diaza-2,3-dimethylbutadiene ligands, which are structurally similar, have been explored for their potential in olefin polymerization, indicating possible catalytic applications of the compound (Schmid et al., 2001).
Potential in Drug Development
- Anticancer Drug Candidates: Research has synthesized derivatives of diazinane with aryl amines to explore their potential as anti-glioblastoma agents, suggesting the relevance of similar compounds in drug development (Pianovich et al., 2017).
Eigenschaften
Produktname |
1-Butyl-5-[1-(2-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione |
|---|---|
Molekularformel |
C19H25N3O3 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
1-butyl-5-[C-ethyl-N-(2-phenylethyl)carbonimidoyl]-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C19H25N3O3/c1-3-5-13-22-18(24)16(17(23)21-19(22)25)15(4-2)20-12-11-14-9-7-6-8-10-14/h6-10,24H,3-5,11-13H2,1-2H3,(H,21,23,25) |
InChI-Schlüssel |
PMELUTGRAOORHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=C(C(=O)NC1=O)C(=NCCC2=CC=CC=C2)CC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



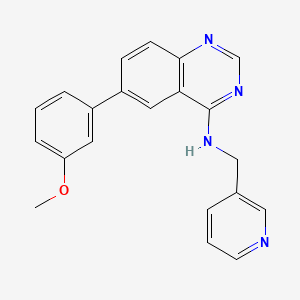
![N-[3-(1-azepanyl)propyl]-1-ethylsulfonyl-4-piperidinecarboxamide](/img/structure/B1226873.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-quinolinecarboxamide](/img/structure/B1226874.png)
![[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic Acid](/img/structure/B1226875.png)
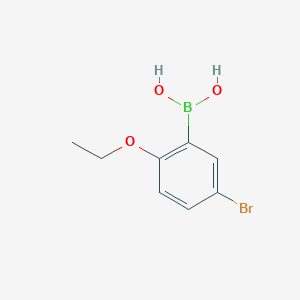
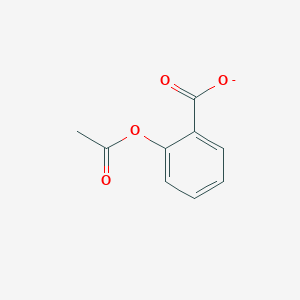
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1226878.png)
![1-(2-Ethoxyphenyl)-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine](/img/structure/B1226881.png)
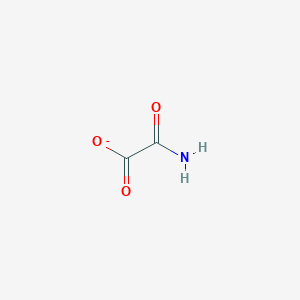
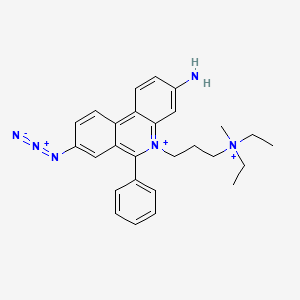
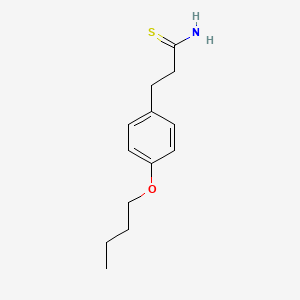
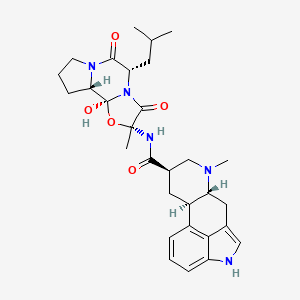
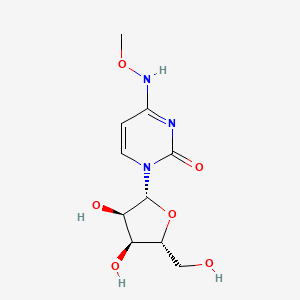
![5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B1226893.png)